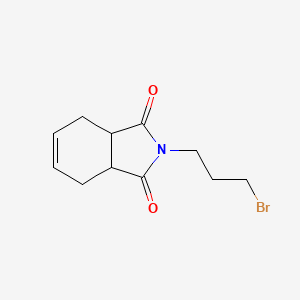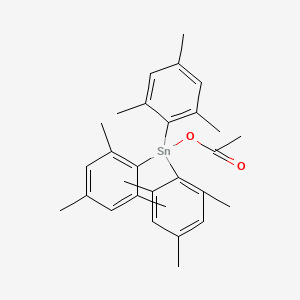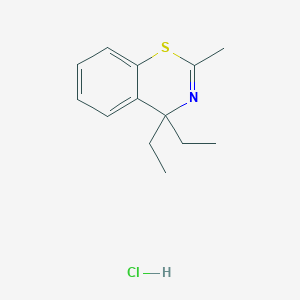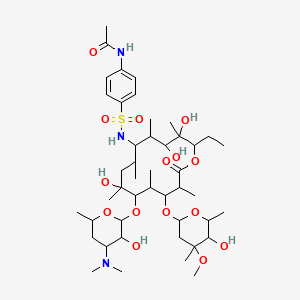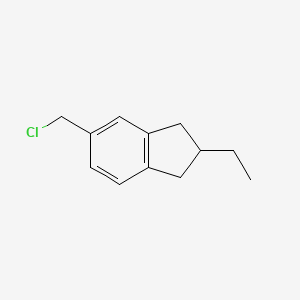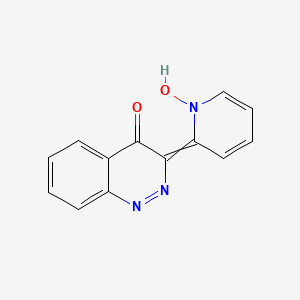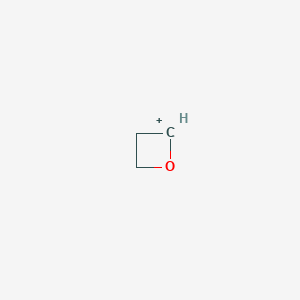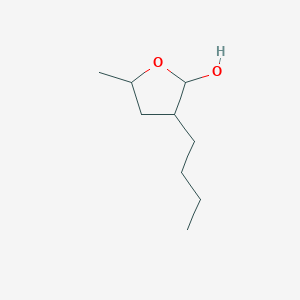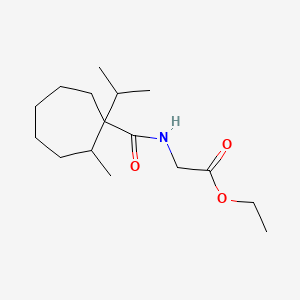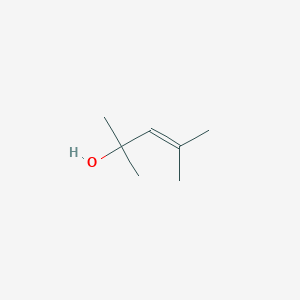
2,4-Dimethylpent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpent-3-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanal with 2-methyl magnesium iodide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2,4-Dimethylpent-3-en-2-one
Reduction: 2,4-Dimethylpentane
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
2,4-Dimethylpent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,4-Dimethylpent-3-en-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
- 2,4-Dimethylpentan-3-ol
- 3,4-Dimethylpent-2-en-1-ol
- 2,4-Dimethyl-3-penten-2-ol
Comparison: 2,4-Dimethylpent-3-en-2-ol is unique due to its specific arrangement of methyl groups and the presence of a double bond. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the double bond in this compound allows it to undergo addition reactions that are not possible with saturated alcohols like 2,4-Dimethylpentan-3-ol.
Propriétés
Numéro CAS |
56763-70-3 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2,4-dimethylpent-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h5,8H,1-4H3 |
Clé InChI |
PCFLZEMUEOSJPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
